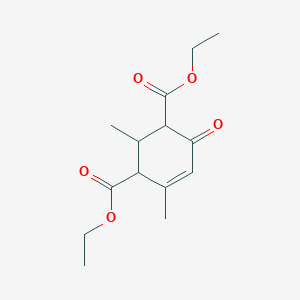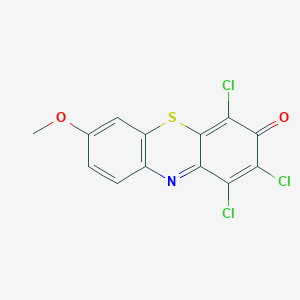
1,2,4-Trichloro-7-methoxy-3H-phenothiazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trichloro-7-methoxy-phenothiazin-3-one: is a chemical compound with the molecular formula C13H6Cl3NO2S. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine, agriculture, and industry. This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to the phenothiazine core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one typically involves the chlorination of 7-methoxy-phenothiazine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: Introduction of nitro groups to the phenothiazine core.
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Selective chlorination at specific positions.
Methoxylation: Introduction of the methoxy group.
化学反应分析
Types of Reactions: 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenothiazine derivatives.
科学研究应用
1,2,4-Trichloro-7-methoxy-phenothiazin-3-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation, but its ability to interfere with DNA and enzyme function is a key aspect of its mechanism.
相似化合物的比较
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A derivative of phenothiazine used as an antipsychotic drug.
Methoxychlor: An insecticide structurally related to phenothiazine.
Comparison: 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one is unique due to the presence of three chlorine atoms and a methoxy group, which confer distinct chemical properties compared to other phenothiazine derivatives. Its specific substitution pattern enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
70753-47-8 |
|---|---|
分子式 |
C13H6Cl3NO2S |
分子量 |
346.6 g/mol |
IUPAC 名称 |
1,2,4-trichloro-7-methoxyphenothiazin-3-one |
InChI |
InChI=1S/C13H6Cl3NO2S/c1-19-5-2-3-6-7(4-5)20-13-10(16)12(18)9(15)8(14)11(13)17-6/h2-4H,1H3 |
InChI 键 |
HLNGOJWVENQXNL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C3C(=C(C(=O)C(=C3Cl)Cl)Cl)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


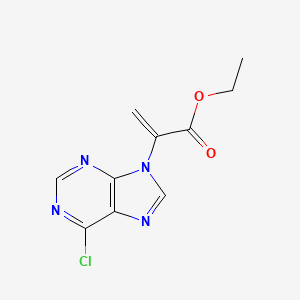
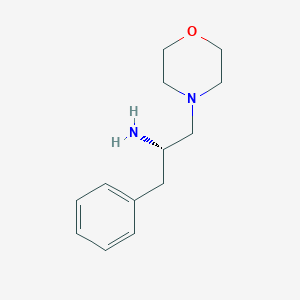
![1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol](/img/structure/B14011132.png)
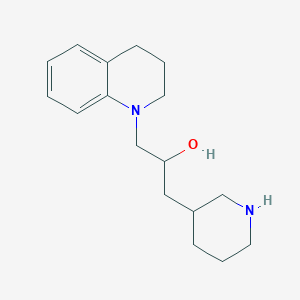
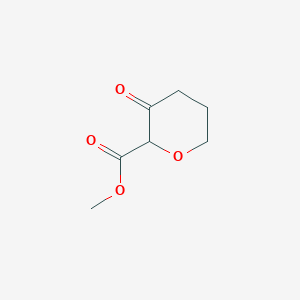
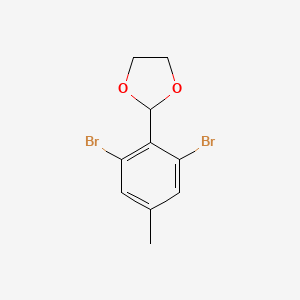
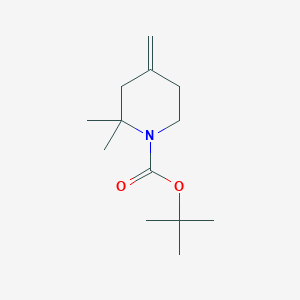
![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B14011164.png)
![3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14011166.png)
![4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14011173.png)
![5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B14011177.png)
